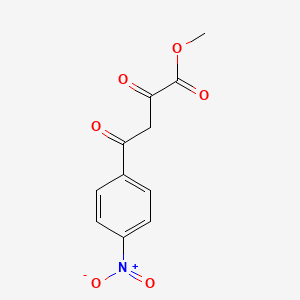

Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate

Description

Chemical Identity and Nomenclature

Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate possesses a well-defined chemical identity documented across multiple authoritative databases and chemical suppliers. The compound's International Union of Pure and Applied Chemistry name reflects its systematic structure, while various synonyms highlight different aspects of its molecular architecture. According to PubChem database records, the compound is also known by several alternative names including methyl 4-nitro-α,γ-dioxobenzenebutanoate, methyl 4-nitrobenzoylpyruvate, and (4-nitrobenzoyl)pyruvic acid methyl ester. These nomenclature variations emphasize different structural perspectives, with some focusing on the benzene ring substitution pattern and others highlighting the keto acid ester functionality.

The compound's molecular structure can be represented through multiple chemical notation systems, providing comprehensive identification across different chemical information platforms. The International Chemical Identifier (InChI) string InChI=1S/C11H9NO6/c1-18-11(15)10(14)6-9(13)7-2-4-8(5-3-7)12(16)17/h2-5H,6H2,1H3 offers a standardized representation of connectivity. The corresponding InChI Key WKRICHRWYJZLCY-UHFFFAOYSA-N provides a unique identifier for database searches and chemical informatics applications. The Simplified Molecular Input Line Entry System (SMILES) notation C(CC(C(OC)=O)=O)(=O)C1=CC=C(N(=O)=O)C=C1 describes the molecular structure in a linear format suitable for computational applications.

The compound's registry with the Chemical Abstracts Service under number 39757-36-3 ensures consistent identification across scientific literature and commercial suppliers. Additional database identifiers include the MDL number MFCD02672691, which facilitates cross-referencing in chemical inventory systems. The compound has also been assigned the NSC number 208709, indicating its inclusion in the National Cancer Institute's chemical database. These multiple identification systems collectively ensure accurate compound recognition across diverse research and commercial contexts.

Historical Context and Development

The development of this compound can be traced through chemical database creation records, which indicate initial documentation in 2005. The compound's creation date of March 26, 2005, in the PubChem database suggests systematic cataloging during the early expansion period of comprehensive chemical databases. Recent modifications to the compound's database entries, including updates as recent as May 2025, demonstrate ongoing interest and refinement of chemical information related to this molecule.

The compound's emergence as a research target appears connected to broader investigations into nitrophenyl-containing molecules and their synthetic applications. Historical patent literature suggests that related nitrophenyl derivatives have been subject to synthetic method development since the mid-to-late 20th century. The systematic study of compounds containing both nitro group functionality and ester moieties has provided researchers with valuable insights into structure-activity relationships and synthetic accessibility of complex organic molecules.

Commercial availability through specialized chemical suppliers, including Sigma-Aldrich and other research chemical companies, indicates sustained research interest in this compound since its initial characterization. The compound's classification as a research chemical rather than a bulk commodity suggests its primary value lies in specialized synthetic applications and academic research rather than large-scale industrial processes. Documentation of the compound across multiple supplier databases demonstrates its established position within the research chemical marketplace.

Position within Nitrophenyl Derivatives Classification

This compound occupies a distinctive position within the broader classification of nitrophenyl derivatives, characterized by the specific placement of the nitro group at the para position of the benzene ring. This positioning distinguishes it from related compounds such as methyl 4-(2-nitrophenyl)-3-oxobutanoate, which features ortho-nitro substitution. The structural variation between these isomers creates different electronic and steric environments that influence their respective chemical reactivities and synthetic utilities.

The compound belongs to a family of related molecules that share the core nitrophenyl-butanoate framework but differ in specific substitution patterns and functional group arrangements. Comparative analysis with methyl 4-(4-methylphenyl)-2,4-dioxobutanoate reveals the influence of substituent effects on molecular properties. The replacement of the nitro group with a methyl group in the related compound demonstrates how electronic properties change within this chemical series, affecting parameters such as molecular weight (220.22 g/mol versus 251.19 g/mol) and chemical reactivity patterns.

Extended family members include ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate, which maintains the same core structure while substituting an ethyl ester for the methyl ester functionality. This ethyl analog, bearing CAS number 54808-56-9, provides researchers with alternative ester options for synthetic applications where different solubility or reactivity profiles may be advantageous. The existence of both methyl and ethyl ester variants demonstrates the systematic exploration of this chemical framework by the synthetic organic chemistry community.

The compound's structural features place it within the intersection of several important organic chemistry classes, including nitroaromatic compounds, β-dicarbonyl compounds, and ester derivatives. This multi-functional character enables its participation in diverse reaction types, including those typical of aromatic nitro compounds, enolate chemistry associated with β-dicarbonyl systems, and ester transformations. The combination of these functional groups within a single molecule creates unique synthetic opportunities not available in simpler, mono-functional compounds.

Significance in Organic Chemistry Research

The research significance of this compound stems from its multi-functional molecular architecture, which provides multiple reactive sites for chemical transformation. The compound's structure incorporates a nitroaromatic system, a β-dicarbonyl framework, and an ester functionality, creating a versatile platform for synthetic methodology development. Research applications have demonstrated the compound's utility in multicomponent reaction systems, where its multiple functional groups can participate in complex bond-forming processes.

Synthetic methodology studies have explored the compound's behavior in various reaction conditions, contributing to the understanding of nitrophenyl derivative reactivity patterns. The compound's participation in benzoylpyruvate chemistry has been documented in research investigating multicomponent reactions with aromatic aldehydes and heterocyclic amines. These studies reveal the compound's capacity to undergo complex transformations that generate structurally diverse heterocyclic products, highlighting its value as a building block in diversity-oriented synthesis approaches.

The compound's role as a synthetic intermediate has been established through its utilization in the preparation of complex organic molecules. Research has demonstrated its effectiveness in reactions leading to substituted pyrrole derivatives and other nitrogen-containing heterocycles. The ability to introduce both aromatic nitro functionality and carbonyl reactivity through a single starting material makes this compound particularly valuable for researchers developing efficient synthetic routes to biologically relevant molecular frameworks.

Analytical and spectroscopic studies of this compound have contributed to the broader understanding of structure-property relationships in nitrophenyl derivatives. The compound's well-defined melting point of 144-146°C provides a reliable physical constant for identification and purity assessment. Spectroscopic characterization data, including nuclear magnetic resonance and infrared spectroscopy parameters, serve as reference standards for related compound identification and structural analysis in ongoing research programs.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H9NO6 | |

| Molecular Weight | 251.19 g/mol | |

| CAS Registry Number | 39757-36-3 | |

| Melting Point | 144-146°C | |

| MDL Number | MFCD02672691 | |

| NSC Number | 208709 |

Properties

IUPAC Name |

methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO6/c1-18-11(15)10(14)6-9(13)7-2-4-8(5-3-7)12(16)17/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRICHRWYJZLCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00308735 | |

| Record name | methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00308735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39757-36-3 | |

| Record name | Methyl 4-nitro-α,γ-dioxobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39757-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 208709 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039757363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 39757-36-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00308735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of 1-(4-nitrophenyl)ethan-1-one with Diethyl Oxalate

One of the principal synthetic routes involves the reaction of 1-(4-nitrophenyl)ethan-1-one with diethyl oxalate under basic conditions to yield methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate. This method is well-documented in medicinal chemistry literature and involves the following key steps:

- Reagents: 1-(4-nitrophenyl)ethan-1-one, diethyl oxalate, base (e.g., sodium methoxide or sodium hydride), methanol or tetrahydrofuran (THF) as solvents.

- Conditions: Typically carried out at room temperature or slightly elevated temperatures under stirring.

- Mechanism: The base deprotonates the acetophenone alpha-carbon, which then attacks the electrophilic carbonyl carbon of diethyl oxalate, forming the dioxobutanoate framework.

This method is efficient and widely used for preparing β-keto esters with aromatic nitro substituents.

Catalytic and Reductive Approaches

Some synthetic routes incorporate catalytic hydrogenation or reduction steps to modify intermediates before or after the formation of the dioxobutanoate. For example:

- Use of palladium catalysts such as Pd(PPh3)4 in the presence of bases (Na2CO3) in mixed solvent systems (toluene/ethanol/water) at elevated temperatures (~80 °C) facilitates coupling reactions that can yield intermediates convertible to the target compound.

- Sodium triacetoxyborohydride (NaBH(OAc)3) with acetic acid in dichloroethane (DCE) at room temperature is used for reductive amination steps in related synthetic sequences, which can be adapted for functional group transformations on the nitrophenyl ring or side chains.

These catalytic methods provide versatility in modifying the nitrophenyl moiety or introducing additional substituents in the molecule.

Use of Ammonium Acetate and Glyoxalates

Another reported approach involves the reaction of 4-nitrobenzaldehyde derivatives with ethyl glyoxalate in the presence of ammonium acetate in mixed acetonitrile/water solvents at temperatures ranging from 0 °C to room temperature. This method can form the dioxobutanoate structure via condensation and subsequent rearrangement steps.

Summary Table of Preparation Methods

Research Findings and Analysis

- The condensation of 1-(4-nitrophenyl)ethan-1-one with diethyl oxalate is a straightforward and reliable method to obtain this compound, benefiting from the activated nature of diethyl oxalate and the acidity of the α-hydrogen in the ketone substrate.

- Catalytic methods involving palladium complexes enable further functionalization and can be integrated into multi-step syntheses, improving overall synthetic flexibility.

- The use of ammonium acetate and glyoxalate derivatives provides a mild and potentially high-yielding alternative, suitable for sensitive substrates.

- The choice of solvent and temperature plays a critical role in optimizing yields and purity, with mixed solvent systems and controlled temperatures being preferred.

- Purification typically involves silica gel chromatography or preparative HPLC to isolate the target compound with high purity.

Scientific Research Applications

Scientific Research Applications of Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate

This compound is a chemical compound with diverse applications in scientific research, particularly in chemistry, biology, and medicine. Its unique structural features, including a nitrophenyl group and a dioxobutanoate moiety, contribute to its reactivity and biological activity.

This compound serves as an intermediate in synthesizing complex organic molecules. The nitro group's position influences its reactivity and interaction with other molecules, making it valuable for specific applications. Research explores its potential biological activities, including anti-inflammatory and antimicrobial properties. It is also considered as a precursor in developing pharmaceutical compounds.

This compound is of interest in medicinal chemistry and biological research because of its structural features and potential pharmacological applications.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Its interaction with inflammatory cytokines could modulate immune responses, though comprehensive investigations are still needed to confirm these effects.

Antimicrobial Activity

There are indications that this compound may exhibit antimicrobial properties. The nitrophenyl group is often associated with enhanced interactions with microbial targets, leading to potential applications in developing antimicrobial agents.

Case Studies and Research Findings

Several studies have explored the biological activities of Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate:

Antitumor Activity : In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines by disrupting metabolic pathways associated with tumor progression.

Inflammation Models : Animal models have shown that administration of this compound can reduce markers of inflammation in conditions such as rheumatoid arthritis.

Microbial Assays : Laboratory assays have indicated potential antimicrobial effects against specific bacterial strains, warranting further investigation into its use as an antimicrobial agent.

Analogs

Mechanism of Action

The mechanism of action of Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate involves its interaction with various molecular targets, depending on the specific application. For instance, in reduction reactions, the nitro group undergoes electron transfer processes facilitated by the catalyst, leading to the formation of an amino group. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Electronic Comparisons

The table below summarizes key structural and physicochemical properties of methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate and its analogs:

*Note: The molecular weight of this compound is inferred from structural analogs.

Key Observations:

- Substituent Effects: The 4-nitrophenyl group (e.g., in methyl/ethyl 4-nitrophenyl derivatives) enhances electrophilicity at the β-diketone carbonyls, facilitating nucleophilic attacks (e.g., enolate formation) . Furyl groups (e.g., 2-furyl) are electron-rich, promoting resonance stabilization and interactions with aromatic systems in enzymes or catalysts .

- Ester Group Influence: Methyl esters (e.g., this compound) hydrolyze faster than ethyl esters under basic conditions due to lower steric hindrance, making them more reactive but less stable in aqueous environments . Ethyl esters (e.g., ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate) offer improved lipid solubility, which may enhance bioavailability in pharmaceutical applications .

Biological Activity

Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate is a compound of significant interest in medicinal chemistry due to its unique structure and diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₉N₁O₆ and a molecular weight of approximately 251.19 g/mol. It features:

- Dioxobutanoate moiety : Contains two carbonyl groups adjacent to a methyl ester.

- Nitrophenyl group : The para position of the nitro group enhances the compound's electrophilic properties, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Reduction of Nitro Group : The nitro group can be reduced to an amine, leading to derivatives with altered biological activities. This transformation is critical for understanding the compound's reactivity and potential therapeutic effects.

- Enzyme Interaction : The compound interacts with various enzymes involved in metabolic pathways. It acts as an intermediate in enzyme-catalyzed reactions, influencing biochemical processes.

- Biochemical Pathways : Hydrolysis of the ester group results in an acid that can participate in various cellular processes such as proliferation and apoptosis.

Anticancer Potential

Research indicates that this compound may exhibit anticancer properties. It has been studied for its role in inhibiting tumor growth through mechanisms involving modulation of metabolic pathways associated with cancer cell proliferation. Notably, it inhibits monocarboxylate transporter 4 (MCT4), crucial for cancer cell metabolism and survival.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Its interaction with inflammatory cytokines could modulate immune responses, though comprehensive investigations are still needed to confirm these effects .

Antimicrobial Activity

Indications exist that this compound may exhibit antimicrobial properties. The nitrophenyl group enhances interactions with microbial targets, suggesting potential applications in developing antimicrobial agents .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparative analysis with similar compounds is useful:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Nitro group at para position | Potential anti-inflammatory properties |

| Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate | Nitro group at ortho position | Antimicrobial activity |

| Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate | Similar structure with ethyl substitution | Enhanced reactivity |

This table illustrates how variations in the position of the nitro group influence the biological activities and reactivity profiles of these compounds.

Study on Anticancer Activity

A study investigated the anticancer effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation at concentrations as low as 10 µM, with IC50 values demonstrating its potency compared to standard chemotherapeutics.

Anti-inflammatory Research

In another study assessing anti-inflammatory effects, this compound was tested in vivo using rat models. The compound exhibited a reduction in paw swelling comparable to diclofenac sodium at a similar dosage level .

Q & A

Basic Questions

Q. What are the established synthetic routes for Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate, and what key intermediates are involved?

- Methodology : The compound can be synthesized via Claisen condensation between methyl acetoacetate and 4-nitrobenzaldehyde, followed by oxidation of the intermediate β-ketoester. Alternative routes include esterification of 4-(4-nitrophenyl)-2,4-dioxobutanoic acid using methanol under acidic catalysis .

- Key Intermediates :

| Intermediate | Role | Characterization Techniques |

|---|---|---|

| 4-Nitrobenzaldehyde | Electrophilic aromatic precursor | NMR (¹H/¹³C), FT-IR |

| β-Ketoester intermediate | Condensation product | HRMS, UV-Vis |

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Primary Methods :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic protons (δ 7.5–8.3 ppm) and ketone/ester carbonyl signals (δ 165–175 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 279.06 for C₁₁H₉NO₆) .

- FT-IR : Confirm ester C=O (∼1720 cm⁻¹) and nitro group (∼1520 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store in airtight containers at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group .

- Stability Tests : Monitor via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in pro-inflammatory pathways?

- Experimental Design :

- In Vitro Models : Treat hepatocytes or macrophages with the compound (1–50 µM) and measure TNF-α/IL-6 via ELISA .

- Pathway Inhibition : Use NF-κB inhibitors (e.g., BAY 11-7082) to assess dependency on inflammatory signaling .

Q. How can spectral data discrepancies (e.g., NMR splitting patterns) be resolved for this compound?

- Troubleshooting :

- Dynamic NMR : Perform variable-temperature ¹H NMR to detect conformational exchange broadening in aromatic protons .

- X-ray Crystallography : Resolve tautomeric equilibria (e.g., keto-enol forms) using single-crystal analysis .

Q. What computational strategies predict the reactivity of this compound in nucleophilic environments?

- In Silico Approaches :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to evaluate electrophilicity at the β-diketone moiety .

- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict reaction kinetics .

Q. How does this compound interact with microbial enzymes in biodegradation studies?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.